Cas no 1553069-09-2 (2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoic acid)

2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-ETHYL-2-(([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)METHYL)BUTANOIC ACID
- Butanoic acid, 2-ethyl-2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-
- 2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoic acid
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- MDL: MFCD24207842
- Inchi: 1S/C22H25NO4/c1-3-22(4-2,20(24)25)14-23-21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25)
- InChI Key: LNSQXJKPWGEBBL-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(CC)(CNC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)CC
2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-814213-0.1g |
2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoic acid |
1553069-09-2 | 95% | 0.1g |
$497.0 | 2024-05-21 | |
Enamine | EN300-814213-10.0g |
2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoic acid |
1553069-09-2 | 95% | 10.0g |
$6144.0 | 2024-05-21 | |
A2B Chem LLC | AW52744-250mg |
2-ETHYL-2-(([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)METHYL)BUTANOIC ACID |
1553069-09-2 | 95% | 250mg |
$781.00 | 2024-04-20 | |
Enamine | EN300-814213-1g |
2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoic acid |
1553069-09-2 | 95% | 1g |
$1429.0 | 2023-09-02 | |
Enamine | EN300-814213-5g |
2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoic acid |
1553069-09-2 | 95% | 5g |
$4143.0 | 2023-09-02 | |
1PlusChem | 1P01CAUG-250mg |
2-ETHYL-2-(([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)METHYL)BUTANOIC ACID |
1553069-09-2 | 95% | 250mg |
$937.00 | 2024-06-20 | |
1PlusChem | 1P01CAUG-5g |
2-ETHYL-2-(([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)METHYL)BUTANOIC ACID |
1553069-09-2 | 95% | 5g |
$5183.00 | 2024-06-20 | |
A2B Chem LLC | AW52744-50mg |
2-ETHYL-2-(([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)METHYL)BUTANOIC ACID |
1553069-09-2 | 95% | 50mg |
$385.00 | 2024-04-20 | |
A2B Chem LLC | AW52744-10g |
2-ETHYL-2-(([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)METHYL)BUTANOIC ACID |
1553069-09-2 | 95% | 10g |
$6503.00 | 2024-04-20 | |
Chemenu | CM452472-1g |
2-ETHYL-2-(([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)METHYL)BUTANOIC ACID |
1553069-09-2 | 95%+ | 1g |
$*** | 2023-03-30 |
2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoic acid Related Literature
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Additional information on 2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoic acid
2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoic acid (CAS No. 1553069-09-2): An Overview
2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoic acid (CAS No. 1553069-09-2) is a versatile compound with significant applications in the fields of chemical biology and pharmaceutical research. This compound, often referred to as Fmoc-L-Ala-OEt, is a protected amino acid derivative that plays a crucial role in the synthesis of peptides and proteins. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal and high stability under various reaction conditions.
The structure of 2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoic acid consists of an ethyl ester group, an amino group protected by the Fmoc moiety, and a butanoic acid backbone. This unique combination of functional groups makes it an ideal building block for the synthesis of complex peptides and proteins. The Fmoc protecting group ensures that the amino group remains inactive during the synthesis process, preventing unwanted side reactions and ensuring high yields of the desired product.
Recent advancements in chemical biology have highlighted the importance of Fmoc-L-Ala-OEt in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of a peptide-based inhibitor for a specific enzyme involved in cancer progression. The inhibitor showed promising results in vitro and is currently undergoing further optimization for potential clinical trials.
In addition to its applications in peptide synthesis, 2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoic acid has also been utilized in the development of drug delivery systems. Researchers at the University of California, San Francisco, have reported the use of this compound to create self-assembling peptide nanofibers that can encapsulate and deliver therapeutic molecules directly to target cells. This approach has shown significant potential in enhancing drug efficacy and reducing side effects.
The stability and reactivity of Fmoc-L-Ala-OEt make it a preferred choice for chemists working on complex organic syntheses. Its ability to undergo selective deprotection under mild conditions allows for precise control over the synthesis process, which is crucial for producing high-purity compounds. Furthermore, the ethyl ester group can be easily hydrolyzed to form the corresponding carboxylic acid, providing additional flexibility in synthetic strategies.
In terms of safety and handling, 2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoic acid is generally considered safe when proper laboratory protocols are followed. However, it is important to handle this compound with care to avoid exposure to skin or inhalation, as it may cause irritation or other adverse effects. Proper personal protective equipment (PPE) should be worn at all times when working with this compound.
The market demand for Fmoc-L-Ala-OEt continues to grow as more researchers recognize its value in various scientific applications. Leading chemical suppliers offer high-purity forms of this compound, ensuring that researchers have access to reliable materials for their experiments. The availability of high-quality reagents like 2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoic acid is crucial for advancing research in fields such as drug discovery, protein engineering, and materials science.
In conclusion, 2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoic acid (CAS No. 1553069-09-2) is a valuable compound with a wide range of applications in chemical biology and pharmaceutical research. Its unique properties make it an essential tool for researchers working on peptide synthesis, drug delivery systems, and other advanced scientific projects. As research continues to evolve, the importance of this compound is likely to increase, driving further innovations in these fields.
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